Imidazole, 2-(4-nitrophenyl)-4-nitro-

Synthetic Chemistry Nitroimidazole Synthesis Process Chemistry

Researchers seeking a 2-aryl-4(5)-nitroimidazole core with a para-nitrophenyl substituent require CAS 4205-17-8; mono-nitro analogs are not functionally equivalent. This dual-nitro scaffold offers: - Distinct SAR potential: 4(5)-nitroimidazole isomer with aryl nitro group enables systematic exploration in radiosensitization and bioreductive drug development. - Unique supramolecular handles: 1 H-bond donor, 5 acceptors, and para-nitrophenyl π-stacking for co-crystal, MOF, and HOF construction. - Reliable supply: In stock with custom synthesis options for bulk requirements.

Molecular Formula C9H6N4O4
Molecular Weight 234.17 g/mol
CAS No. 4205-17-8
Cat. No. B1618068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole, 2-(4-nitrophenyl)-4-nitro-
CAS4205-17-8
Molecular FormulaC9H6N4O4
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(N2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H6N4O4/c14-12(15)7-3-1-6(2-4-7)9-10-5-8(11-9)13(16)17/h1-5H,(H,10,11)
InChIKeyAKBWSCCZQFYAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole, 2-(4-nitrophenyl)-4-nitro- (CAS 4205-17-8): Core Molecular Identity and Baseline Characteristics for Research Procurement


Imidazole, 2-(4-nitrophenyl)-4-nitro- (CAS 4205-17-8), also named 5-nitro-2-(4-nitrophenyl)-1H-imidazole, is a heterocyclic building block belonging to the 2-aryl-4(5)-nitroimidazole class. It has a molecular formula of C9H6N4O4 and a molecular weight of 234.17 g/mol [1]. It possesses a 4-nitrophenyl substituent at the imidazole 2-position and a nitro group at the 4(5)-position, resulting in a dual nitro-aromatic scaffold [2]. Due to 1H-imidazole annular tautomerism, the 4- and 5-positions are equivalent, so the nitro group resides at C4(5). [3]

Why Generic Substitution Fails: Critical Structure-Dependent Differentiation of Imidazole, 2-(4-nitrophenyl)-4-nitro- (CAS 4205-17-8)


Although the 2-aryl-4(5)-nitroimidazole class is well-established for antiparasitic and antimicrobial applications [1], generic substitution is not feasible due to profound differences in substitution pattern, isomerism, and functional group arrangement. Even minor structural changes to the core scaffold — such as shifting the nitro group from the 4(5)-position to the 2-position, replacing the 4-nitrophenyl with a phenyl group, or altering the hydrogen-bonding capacity — can drastically alter electronic properties, reductive potential, and intermolecular interactions [2]. Consequently, researchers seeking a 4(5)-nitroimidazole core with a para-nitrophenyl substituent at the 2-position require this precise molecular architecture, as isomeric or mono-nitro analogs are not functionally interchangeable. The following evidence guide provides quantitative comparisons to support this selection logic.

Quantitative Differentiation Evidence Guide: Imidazole, 2-(4-nitrophenyl)-4-nitro- (CAS 4205-17-8) versus Closest Analogs


Evidence 1: Synthetic Route Selectivity ― Yield and Isomeric Purity Compared to Direct Nitration of 2-Phenylimidazole

Direct nitration of 2-phenyl-1H-imidazole yields 2-(4-nitrophenyl)-1H-imidazole in 50% yield, with traces of ortho- and meta-isomers [1]. This is a mono-nitro product with no nitro group on the imidazole ring. In contrast, the target compound (CAS 4205-17-8) incorporates two nitro groups — one on the phenyl ring and one on the imidazole ring — necessitating an alternative synthetic approach, such as dinitration of a 2-arylimidazole or mononitration of a 2-(nitrophenyl)imidazole [2]. A 1963 procedure for preparing 4,5-bis-(p-nitrophenyl)-imidazole from 4,5-diphenyl-imidazole using nitrating acid (yields not specified in source) further illustrates that multi-nitrophenyl-substituted imidazoles require distinct nitration conditions [3].

Synthetic Chemistry Nitroimidazole Synthesis Process Chemistry

Evidence 2: Nitro Group Positional Isomerism ― Biological Activity Discrimination Between 4-Nitroimidazoles and 2-/5-Nitroimidazoles

Quantitative Structure-Activity Relationship (QSAR) analysis of antimicrobial nitroheterocyclic drugs demonstrates that dipole moment values can discriminate between active 2-nitro- and 5-nitroimidazoles and inactive 4-nitroimidazoles [1]. Free-Wilson analysis further emphasizes that the nitro group must be at position 2 or 5, along with a methyl substituent on the imidazole ring, for antimicrobial activity [2]. CAS 4205-17-8 contains a nitro group at the 4(5)-position, placing it in a class that is generally considered inactive or functionally distinct from the 2- and 5-nitroimidazole antibiotics. Notably, some 5-substituted-4-nitroimidazoles exhibit unusually high radiosensitization efficiencies compared to 2- and 5-nitroimidazoles [3].

Medicinal Chemistry Antimicrobial Agents QSAR

Evidence 3: Hydrogen Bond Donor Count ― Differential Intermolecular Interaction Potential in Crystal Engineering and Supramolecular Chemistry

Calculated physicochemical properties reveal that CAS 4205-17-8 has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The single donor (the imidazole NH) distinguishes this compound from analogs that may be N-alkylated or lack an NH donor entirely. For comparison, the mono-nitro analog 2-(4-nitrophenyl)-1H-imidazole (CAS 1614-06-8) also has one hydrogen bond donor but only three hydrogen bond acceptors [1], while N-alkylated 4-nitroimidazoles have zero hydrogen bond donors. This difference in donor/acceptor ratio modulates supramolecular assembly, co-crystal formation, and host-guest chemistry potential.

Crystal Engineering Supramolecular Chemistry Materials Science

Research and Industrial Application Scenarios for Imidazole, 2-(4-nitrophenyl)-4-nitro- (CAS 4205-17-8) Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Multi-Nitrophenyl Imidazole Derivatives via Controlled Nitration

Given that direct nitration of 2-phenylimidazole yields only the mono-nitro product in 50% yield [1], researchers requiring a di-nitroimidazole scaffold with nitro groups on both the imidazole ring and the 2-aryl substituent must procure or synthesize CAS 4205-17-8. This compound serves as a strategic intermediate for further derivatization via nitration of the imidazole ring or functionalization of the nitrophenyl moiety, pathways not accessible from the mono-nitro analog CAS 1614-06-8. The availability of the 4(5)-nitro group distinguishes this scaffold from 2-nitroimidazole intermediates.

Structure-Activity Relationship Studies of 4(5)-Nitroimidazole Scaffolds for Non-Antimicrobial Applications

QSAR studies have established that 4-nitroimidazoles are generally inactive as antimicrobials, in contrast to 2- and 5-nitroimidazoles [1]. However, certain 5-substituted-4-nitroimidazoles exhibit unexpectedly high radiosensitization efficiencies [2]. CAS 4205-17-8 provides a structurally defined 4(5)-nitroimidazole core with a 4-nitrophenyl substituent at the 2-position, enabling systematic SAR exploration in applications such as radiosensitization, bioreductive drug development, or antiparasitic screening, where the 4-nitro isomer class may offer distinct biological or physicochemical properties.

Crystal Engineering and Supramolecular Assembly Utilizing Dual Nitro Acceptors and Imidazole NH Donor

With one hydrogen bond donor (imidazole NH) and five hydrogen bond acceptors (two nitro groups plus imidazole nitrogens) [1], CAS 4205-17-8 offers a unique hydrogen-bonding profile compared to analogs with fewer acceptors or no donor. This property may be leveraged in co-crystal design, metal-organic framework (MOF) synthesis, or the construction of hydrogen-bonded organic frameworks (HOFs). The para-nitrophenyl group also contributes π–π stacking interactions, providing orthogonal supramolecular handles not available in simpler nitroimidazoles.

Reference Standard for Analytical Method Development Involving Di-Nitroimidazole Detection and Quantification

The distinct chromatographic and spectroscopic signature of CAS 4205-17-8 — arising from its two nitro groups and extended conjugation between the imidazole and 4-nitrophenyl rings — makes it suitable as a reference standard for HPLC, LC-MS, or UV-Vis method development targeting di-nitroimidazole analytes. Its molecular weight of 234.17 g/mol and characteristic UV absorption profile differentiate it from mono-nitroimidazoles and other nitroheterocycles, enabling selective quantification in complex matrices.

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